molecular formula C7H9N3O2 B1282384 (3-Methyl-4-nitrophenyl)hydrazine CAS No. 91527-90-1

(3-Methyl-4-nitrophenyl)hydrazine

Cat. No. B1282384
CAS RN: 91527-90-1
M. Wt: 167.17 g/mol
InChI Key: LJZQXGVKYRUBFR-UHFFFAOYSA-N
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Patent
US06369088B2

Procedure details

5 g of hydrazine hydrate were slowly added dropwise to a solution of 15.9 g of 2-methyl-4-fluoronitrobenzene in 10 ml of N-methylpyrrolidone at room temperature, and the mixture was heated with stirring at 65° C. for 4 hours. The product was precipitated by adding 70 ml of water and was filtered off with suction and then recrystallized from isopropanol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH3:4][C:5]1[CH:10]=[C:9](F)[CH:8]=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13]>CN1CCCC1=O>[CH3:4][C:5]1[CH:10]=[C:9]([NH:2][NH2:3])[CH:8]=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O.NN
Name
Quantity
15.9 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring at 65° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
The product was precipitated
ADDITION
Type
ADDITION
Details
by adding 70 ml of water
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.